N-(octan-2-ylideneamino)aniline
Description
N-(Octan-2-ylideneamino)aniline is an aniline derivative featuring a Schiff base (imine) functional group, where the amino group of aniline is condensed with an octan-2-yl aldehyde or ketone. The resulting structure includes a branched aliphatic chain (C₈H₁₅) attached via a C=N linkage.
Properties
IUPAC Name |
N-(octan-2-ylideneamino)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-3-4-5-7-10-13(2)15-16-14-11-8-6-9-12-14/h6,8-9,11-12,16H,3-5,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHDJVLFTZHWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=NNC1=CC=CC=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290431 | |
| Record name | N-(octan-2-ylideneamino)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2471-17-2 | |
| Record name | N-(octan-2-ylideneamino)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(octan-2-ylideneamino)aniline can be synthesized through the reaction of aniline with 2-octanone. The reaction typically involves the condensation of aniline with 2-octanone in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
N-(octan-2-ylideneamino)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-(octan-2-ylideneamino)aniline has diverse applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: This compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(octan-2-ylideneamino)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
N-Cinnamylideneaniline (CAS: 953-21-9)
- Molecular Formula : C₁₅H₁₃N
- Molecular Weight : 207.27 g/mol
- Structure : Aromatic imine with a cinnamylidene (3-phenylprop-2-en-1-ylidene) substituent.
- Properties :
- Comparison: N-(Octan-2-ylideneamino)aniline lacks aromatic conjugation in its substituent, leading to greater flexibility and lower melting points. The octyl chain enhances lipophilicity, improving solubility in non-polar solvents compared to N-cinnamylideneaniline .
N,N-Dimethylaniline (CAS: 121-69-7)
- Molecular Formula : C₈H₁₁N
- Molecular Weight : 121.18 g/mol
- Structure : Tertiary amine with two methyl groups attached to the aniline nitrogen.
- Properties: Boiling point: 193–194°C. Applications: Intermediate in dye synthesis and pharmaceuticals .
- Comparison: this compound’s imine group introduces reactivity toward nucleophiles and electrophiles, unlike the inert dimethylamino group. The octyl chain increases molecular weight (estimated ~263 g/mol) and reduces volatility compared to N,N-dimethylaniline .
N-(2-Hydroxyethyl)-N-methylaniline (CAS: 93-90-3)
- Molecular Formula: C₉H₁₃NO
- Molecular Weight : 151.21 g/mol
- Structure : Secondary amine with a hydroxyethyl and methyl group on the aniline nitrogen.
- Properties :
- Comparison: The hydroxyl group in N-(2-hydroxyethyl)-N-methylaniline enables hydrogen bonding, enhancing water solubility, whereas the imine group in this compound promotes metal coordination. The octyl chain in the latter compound significantly increases hydrophobicity .
Acetoacetanilide (CAS: 102-01-2)
- Molecular Formula: C₁₀H₁₁NO₂
- Molecular Weight : 177.20 g/mol
- Structure : Aniline with an acetoacetyl (β-ketoamide) substituent.
- Properties :
- Comparison: Acetoacetanilide’s β-ketoamide group allows for keto-enol tautomerism, unlike the rigid imine group in this compound.
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Routes: this compound is likely synthesized via condensation of aniline with octan-2-one or octanal under acidic conditions, analogous to methods for N-cinnamylideneaniline .
- Reactivity : The imine group enables participation in cycloaddition reactions and metal coordination, similar to nitrosoaniline derivatives (), but with reduced electrophilicity due to the aliphatic chain .
- Thermal Stability : The flexible octyl chain may lower thermal stability compared to aromatic Schiff bases but improve solubility in polymer matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
